

physicochemical characteristics of 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chloro-3-fluorophenyl)acetic acid

Cat. No.: B1455519

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An In-depth Technical Guide to the Physicochemical Characterization of **2-(2-Chloro-3-fluorophenyl)acetic acid**

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of **2-(2-Chloro-3-fluorophenyl)acetic acid** (CAS No. 1000523-07-8), a halogenated phenylacetic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific compound, this document, authored from the perspective of a Senior Application Scientist, emphasizes the causality behind each analytical choice and provides robust, field-proven experimental protocols for its complete characterization. We detail authoritative methodologies for determining critical parameters including melting point, acidity (pKa), lipophilicity (LogP/D), and aqueous solubility. Furthermore, we present a predicted spectroscopic profile (FTIR, NMR, MS) to aid in structural confirmation and discuss essential safety and handling protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound and unlock its potential in their research endeavors.

Compound Identity and Physicochemical Properties

2-(2-Chloro-3-fluorophenyl)acetic acid is an aromatic carboxylic acid featuring both chlorine and fluorine substituents on the phenyl ring. These halogens significantly influence the

molecule's electronic properties, acidity, and lipophilicity, making a thorough characterization essential for its application.

The chemical structure is as follows:

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Figure 1. Chemical Structure of **2-(2-Chloro-3-fluorophenyl)acetic acid**

While comprehensive experimental data is not widely published, the table below summarizes the compound's key identifiers along with predicted values for essential physicochemical properties. These predictions are based on established chemical principles and data from analogous structures; they serve as valuable estimates that must be confirmed via the experimental protocols detailed herein.

Parameter	Value / Status	Source
IUPAC Name	2-(2-Chloro-3-fluorophenyl)acetic acid	-
CAS Number	1000523-07-8	[1]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1]
Molecular Weight	188.58 g/mol	[1]
Physical State	Not Available (Expected to be a solid at STP)	[2]
Melting Point	Not Available (Experimental determination required)	[2]
Aqueous Solubility	Not Available (Experimental determination required)	[2]
pKa (Predicted)	~3.9	Expert Estimation
LogP (Predicted)	~2.5	Expert Estimation

Thermal Analysis: Melting Point Determination via DSC

Scientific Rationale

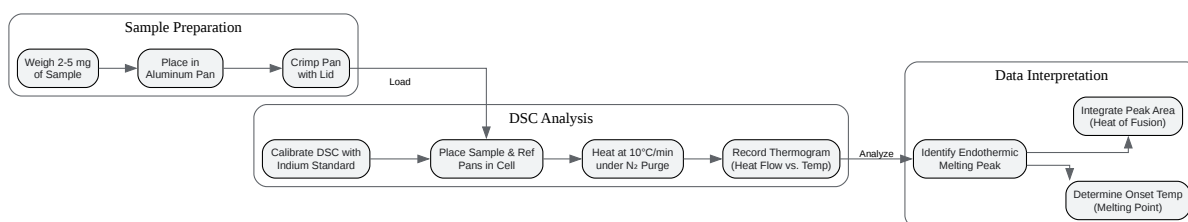
The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. For drug development professionals, it is a critical quality control parameter. Furthermore, Differential Scanning Calorimetry (DSC) can reveal complex thermal behaviors, such as polymorphism—the existence of multiple crystalline forms of the same compound. Since different polymorphs can have drastically different solubilities and bioavailabilities, understanding a compound's thermal profile is non-negotiable in pharmaceutical science.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point (onset temperature) and heat of fusion using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.
- **Sample Preparation:** Accurately weigh 2-5 mg of **2-(2-Chloro-3-fluorophenyl)acetic acid** into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- **Thermal Program:**
 - Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition (e.g., 200 °C).
- **Data Analysis:** The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔH_{fus}).^[3]

Visualization: DSC Workflow



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Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization State: pKa Determination Scientific Rationale

The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have different properties, pKa profoundly influences solubility, membrane permeability, protein binding, and formulation characteristics. For an acidic compound like **2-(2-Chloro-3-fluorophenyl)acetic acid**, knowing the pKa is essential to predict its behavior in the physiological pH range of the gastrointestinal tract and bloodstream.

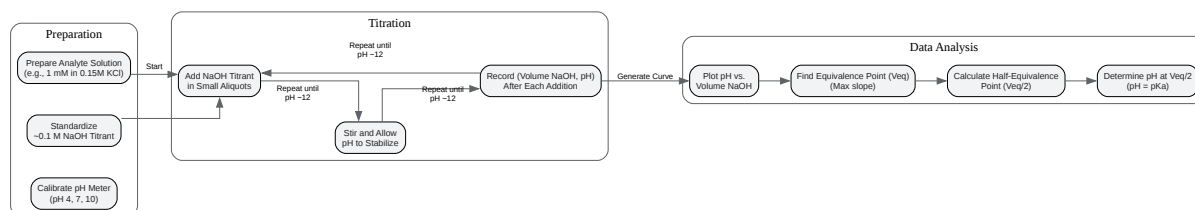
Experimental Protocol: Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.^[4]

- **System Calibration:** Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).^[4]
- **Sample Preparation:**

- Prepare a standardized ~0.1 M NaOH solution.
- Accurately prepare a solution of **2-(2-Chloro-3-fluorophenyl)acetic acid** in water (e.g., 20 mL of a 1 mM solution).[5] The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.
- To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[4]
- Titration Procedure:
 - Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
 - Begin stirring at a moderate, constant speed.
 - Add small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized NaOH titrant.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration well past the equivalence point (e.g., until pH ~11-12).
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the volume at the equivalence point (V_{eq}), which is the point of maximum slope on the curve (inflection point). This can be found accurately by plotting the first derivative ($\Delta pH / \Delta V$ vs. V).
 - The volume at the half-equivalence point is $V_{eq} / 2$.
 - The pK_a is equal to the pH of the solution at this half-equivalence point ($pH = pK_a$ at $V_{eq} / 2$).[6]
 - Perform the titration in triplicate to ensure reproducibility.[4]

Visualization: pKa Determination Workflow



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity Assessment: LogP/D Determination Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP (for neutral species) or LogD (for a specific pH where the compound may be ionized), is a key predictor of a drug's ADME properties. A compound's LogP/D value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance. The "shake-flask" method is the gold-standard, direct measurement technique.^[7]

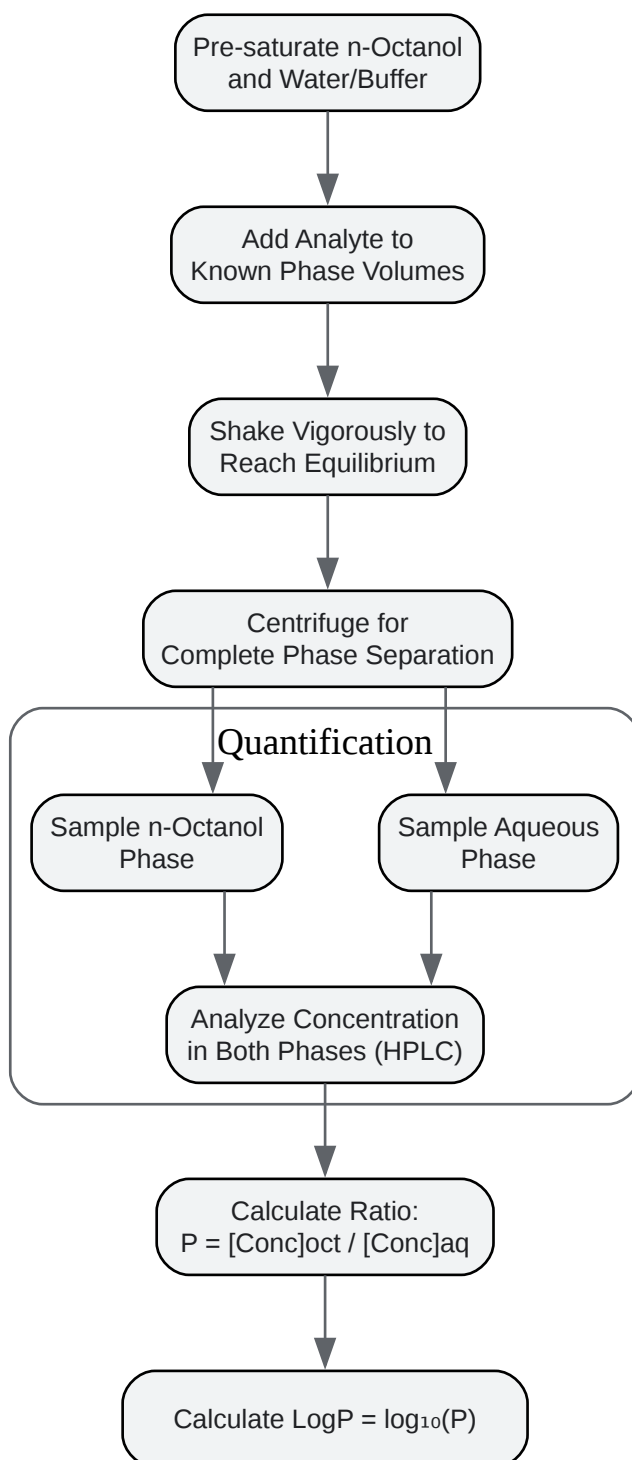
Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol determines the n-octanol/water partition coefficient by directly measuring the concentration of the analyte in both phases after they have reached equilibrium.^[8]

- Phase Preparation:
 - Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is critical for thermodynamic accuracy.[9]
- Sample Preparation:
 - Prepare a stock solution of **2-(2-Chloro-3-fluorophenyl)acetic acid** in a suitable solvent (e.g., DMSO).
 - Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.
- Equilibration:
 - Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may range from minutes to hours and should be determined in a preliminary experiment).
- Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases and to break any emulsions.[8]
- Quantification:
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the analyte in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).
- Calculation:
 - The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$.
 - The final value is expressed as its logarithm: $\text{Log}P = \log_{10}(P)$.

- The experiment should be performed with at least two different starting volume ratios to ensure the result is independent of concentration.[8]

Visualization: Shake-Flask LogP Workflow



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Caption: Workflow for LogP Determination via the Shake-Flask Method.

Aqueous Solubility Determination

Scientific Rationale

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability.

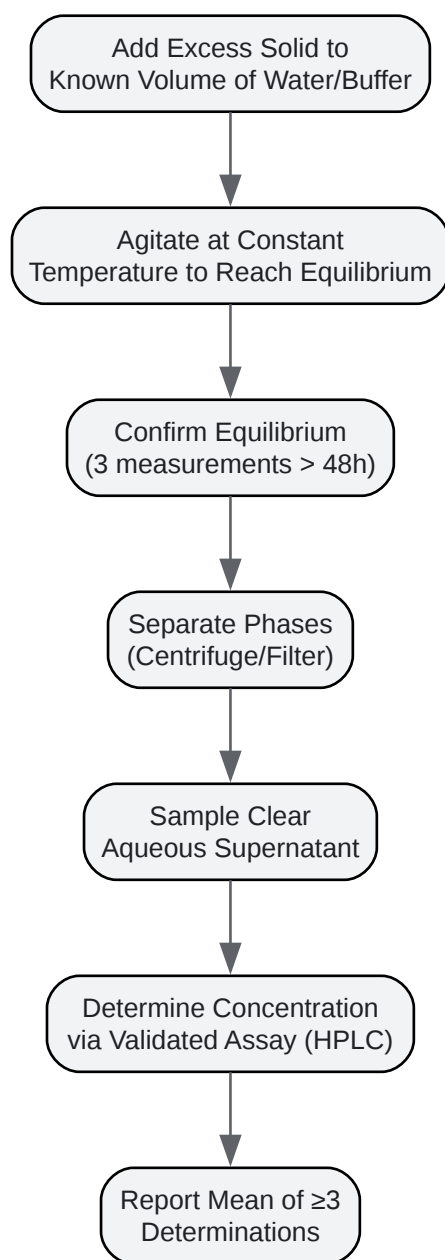
Therefore, determining the thermodynamic solubility of **2-(2-Chloro-3-fluorophenyl)acetic acid** is a foundational step in assessing its potential as a drug candidate.

Experimental Protocol: Flask Method (OECD 105)

This method is suitable for substances with solubilities greater than 10^{-2} g/L and determines the saturation mass concentration of a substance in water at a given temperature.[\[10\]](#)[\[11\]](#)

- **System Setup:** Place an excess amount of the solid **2-(2-Chloro-3-fluorophenyl)acetic acid** into a flask containing a known volume of purified water (or a relevant buffer solution). The excess solid is crucial to ensure saturation is reached.
- **Equilibration:** Seal the flask and agitate at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient duration. Equilibrium is typically reached when three consecutive measurements of concentration, taken at least 24 hours apart, show no significant variation.[\[10\]](#)
- **Phase Separation:** Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.
- **Quantification:** Carefully take an aliquot from the clear, saturated aqueous phase.
- **Analysis:** Determine the concentration of the dissolved substance in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
- **Reporting:** The aqueous solubility is reported as the mean of at least three independent determinations, expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Visualization: Aqueous Solubility Workflow



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Caption: Workflow for Aqueous Solubility via the Flask Method (OECD 105).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and structure of a synthesized compound. Based on the structure of **2-(2-Chloro-3-fluorophenyl)acetic acid**, the following spectral features are predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm^{-1} region, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
- C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Sharp, medium-intensity peaks are expected just below 3000 cm^{-1} for the $-\text{CH}_2-$ group.
- C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the 1710-1760 cm^{-1} range. Conjugation with the aromatic ring may shift this to the lower end of the range ($\sim 1710 \text{ cm}^{-1}$).
- C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm^{-1} region.
- C-O Stretch (Carboxylic Acid): A strong band should appear in the 1320-1210 cm^{-1} region.
- C-F Stretch: A strong band is expected in the 1250-1000 cm^{-1} region.
- C-Cl Stretch: A strong band is expected in the 800-600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -COOH Proton: A broad singlet is expected far downfield, typically around 12 δ , which is exchangeable with D_2O .
 - Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (approx. 7.0-7.5 δ). They will exhibit complex splitting patterns (doublets or triplets of doublets) due to coupling with each other and with the ^{19}F nucleus.
 - $-\text{CH}_2-$ Protons: A singlet is expected around 3.6-3.8 δ .
- ^{13}C NMR:

- Carbonyl Carbon (-C=O): A signal is expected in the 170-180 δ range.
- Aromatic Carbons: Six distinct signals are expected in the 115-140 δ range. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and C-F coupling.
- Methylene Carbon ($\text{-CH}_2\text{-}$): A signal is expected around 40 δ .
- ^{19}F NMR: A single signal is expected, and its coupling pattern with adjacent protons will confirm its position on the aromatic ring.

Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): The primary molecular ion peak is expected at an m/z corresponding to the mass of the molecule with the most abundant isotopes (^{12}C , ^1H , ^{16}O , ^{19}F , ^{35}Cl), which is approximately 188.
- Isotope Pattern ($\text{M}+2$ Peak): Due to the natural abundance of chlorine isotopes (^{35}Cl :~75%, ^{37}Cl :~25%), a characteristic $\text{M}+2$ peak will be observed at m/z 190. The intensity of this $\text{M}+2$ peak will be approximately one-third (3:1 ratio) of the M^+ peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Stability and Handling

Stability and Reactivity

- Chemical Stability: While specific data is unavailable, phenylacetic acids are generally stable under normal laboratory storage conditions.[\[2\]](#)
- Reactivity: The carboxylic acid functional group is the primary site of reactivity, capable of undergoing standard reactions such as esterification (with alcohols), amidation (with amines), and reduction. The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.
- Incompatible Materials: No specific incompatibilities are listed, but as a standard precaution, strong oxidizing agents and strong bases should be avoided.[\[2\]](#)

Safety and Handling

- Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
- Recommended Handling:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.
 - Avoid formation of dust and inhalation of vapors or dust.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

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- To cite this document: BenchChem. [physicochemical characteristics of 2-(2-Chloro-3-fluorophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1455519#physicochemical-characteristics-of-2-2-chloro-3-fluorophenyl-acetic-acid\]](https://www.benchchem.com/product/b1455519#physicochemical-characteristics-of-2-2-chloro-3-fluorophenyl-acetic-acid)

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